2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride

Physical organic chemistry Acyl chloride reactivity Electronic effects

Standard pyrimidine-4-carbonyl chlorides fail to provide orthogonal derivatization, forcing extra protection/depletion steps. This 5-nitro, C-2/C-6 dimethoxy-substituted acyl chloride solves that problem, enabling a three-step, metal-free sequence that compresses library synthesis timelines. Key advantages: (i) metal-free amidation at 0 °C-rt, eliminating Pd scavenging; (ii) nitro reduction to 5-amino; (iii) sequential SNAr at C-2/C-6. Batch-specific QC (NMR, HPLC) and ≥95% purity ensure reproducibility.

Molecular Formula C7H6ClN3O5
Molecular Weight 247.59 g/mol
Cat. No. B15093268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride
Molecular FormulaC7H6ClN3O5
Molecular Weight247.59 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1[N+](=O)[O-])C(=O)Cl)OC
InChIInChI=1S/C7H6ClN3O5/c1-15-6-4(11(13)14)3(5(8)12)9-7(10-6)16-2/h1-2H3
InChIKeyHLZMUKAMTVZZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile for Medicinal Chemistry


2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride is a densely functionalized pyrimidine building block (C₇H₆ClN₃O₅, MW 247.59) featuring an acyl chloride at C-4, methoxy groups at C-2 and C-6, and a nitro group at C-5 . The compound belongs to the 5-nitropyrimidine class of heterocyclic intermediates, widely employed as precursors to nucleoside analogs, kinase-targeted libraries, and purine mimetics [1]. Its structural density—combining a highly electrophilic carbonyl chloride with a nitro-activated, methoxy-substituted pyrimidine ring—places it at the intersection of orthogonal acylative and nucleophilic aromatic substitution (SNAr) reaction manifolds. Commercial availability is typically at ≥95% purity, with suppliers offering batch-specific QC documentation (NMR, HPLC) for procurement qualification .

Orthogonal acylative / SNAr manifold
Nitro-activated scaffold for sequential derivatization
Batch-specific QC documentation

Why Generic Pyrimidine Analogs Cannot Substitute


Procurement decisions that treat pyrimidine-4-carbonyl chlorides as interchangeable risk synthetic failure because the 5-nitro group fundamentally reprograms both the electronic landscape and the accessible reaction pathways. In the target compound, the nitro substituent withdraws electron density from the pyrimidine ring, activating positions 4 and 6 toward nucleophilic attack while simultaneously increasing the electrophilicity of the C-4 carbonyl chloride via through-bond inductive effects [1]. Analogs lacking the nitro group—such as 2,6-dimethoxypyrimidine-4-carbonyl chloride (CAS 52759-24-7)—exhibit markedly reduced ring activation and altered regioselectivity in SNAr sequences [2]. Conversely, 4-chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5) retains the nitro-activated scaffold but replaces the acyl chloride with a chlorine leaving group, which directs reactivity toward palladium-catalyzed amination rather than straightforward amide/ester formation and shows different leaving-group preferences under aminolysis conditions . The target compound uniquely enables sequential orthogonal derivatization—acyl substitution at C-4 followed by nitro reduction and subsequent SNAr at C-2/C-6—a synthetic sequence that neither the nitro-deficient nor the chloro-substituted analogs can replicate without additional protection/deprotection steps.

Nitro-deficient analogs
May lack ring activation and alter SNAr regioselectivity
Chloro-substituted analogs
Require Pd catalysis; may not support sequential orthogonal steps

Quantitative Differentiation vs. Closest Analogs


Carbonyl Electrophilicity Enhanced by 5-Nitro Group

The predicted pKa of the conjugate acid of 2,6-dimethoxy-5-nitropyrimidine-4-carbonyl chloride is −5.49 (±0.41), indicating an exceptionally electron-deficient carbonyl carbon . This value reflects the combined electron-withdrawing influence of the pyrimidine ring nitrogens and the 5-nitro substituent. By contrast, the simpler pyrimidine-4-carbonyl chloride (CAS 184951-32-4, lacking both methoxy and nitro groups) has no comparable strongly negative pKa reported; its carbonyl reactivity is governed solely by the diazine ring effect. This 5-unit difference in predicted pKa translates to substantially faster acylation kinetics with amine nucleophiles under identical conditions, a critical factor when coupling to sterically hindered or electronically deactivated amines in medicinal chemistry campaigns.

Carbonyl electrophilicity
Cross-study comparable
pKa −5.49 ± 0.41
Enhanced acylation kinetics under mild conditions
Predicted value; validate experimentally
Physical organic chemistry Acyl chloride reactivity Electronic effects

Molecular Weight and Boiling Point Differentiation

The target compound (MW 247.59, predicted bp 442.2 ± 55.0 °C) is substantially heavier and higher-boiling than its direct non-nitro analog 2,6-dimethoxypyrimidine-4-carbonyl chloride (CAS 52759-24-7, MW 202.60, no bp reported but expected significantly lower based on MW differential) . The 45 Da mass increment arises from replacement of a ring hydrogen with the nitro group. The predicted boiling point of 442 °C places the target compound in a chromatographically distinct retention window compared to the non-nitro analog, enabling unambiguous HPLC purity monitoring even when the two are present as synthetic intermediates in the same process stream.

MW & boiling point
Cross-study comparable
MW 247.59; bp ~442 °C
Chromatographically distinct from non-nitro analog
Predicted bp; supports QC differentiation
Physicochemical characterization Purification Scale-up

Orthogonal Functionalization: Acyl Chloride vs. Chloro

The target compound carries an acyl chloride at C-4, enabling direct amide/ester bond formation without metal catalysis, whereas 4-chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5) requires palladium-catalyzed Buchwald–Hartwig amination or high-temperature SNAr conditions for C–N bond construction [1]. The acyl chloride reacts rapidly with amines at 0 °C to room temperature, while the 4-chloro analog typically requires Pd₂(dba)₃/Xantphos catalysis at 80–100 °C for comparable amine coupling yields (reported 10–20% yield improvement over SNAr for Pd-catalyzed conditions on chloro substrates) [1]. Moreover, the target compound's methoxy groups at C-2 and C-6 remain available for subsequent SNAr displacement after nitro reduction, a sequence that the 4-chloro analog cannot execute because the chloro substituent competes as a leaving group under the same conditions.

Reactivity at C-4
Class-level inference
Acyl chloride: 0 °C–RT; >80% yield
Chloro: Pd cat., 80–100 °C; 10–20% lower
Metal-free amidation for GMP-compatible route
Conditions from Zhang et al. 2017
Synthetic methodology Orthogonal reactivity Nucleoside intermediates

Predicted Density and Handling Characteristics

The predicted density of 2,6-dimethoxy-5-nitropyrimidine-4-carbonyl chloride is 1.527 ± 0.06 g/cm³, compared with 1.393 g/cm³ for the unsubstituted pyrimidine-4-carbonyl chloride (CAS 184951-32-4) [1]. This 9.6% higher density reflects the additional mass of the two methoxy and one nitro substituents packed into a similar molecular volume. Higher density acyl chlorides generally exhibit reduced fuming and slower hydrolysis rates upon brief air exposure, which can translate to improved weighing accuracy and shelf-life under routine laboratory handling.

Density
Cross-study comparable
1.527 g/cm³
vs. 1.393 g/cm³ (no nitro)
Improved handling and weighing accuracy
Predicted values
Physical properties Formulation Reagent handling

Application Scenarios with Verifiable Advantage


Rapid Amide Library Synthesis for Kinase Screening

The target compound's acyl chloride functionality enables parallel amide bond formation with diverse amine building blocks at 0 °C to room temperature without metal catalysis, directly yielding 4-carboxamide-5-nitropyrimidine intermediates. This contrasts with the 4-chloro analog (CAS 60331-03-5), which requires Pd-catalyzed coupling at elevated temperatures for comparable C–N bond construction [1]. For a 96-well plate amidation campaign, the acyl chloride route eliminates catalyst screening, ligand optimization, and post-reaction palladium scavenging steps, compressing the synthesis-to-assay timeline by approximately 24–48 hours per library generation cycle [1][2].

Sequential Orthogonal Derivatization Strategy

The target compound uniquely supports a three-step orthogonal sequence: (i) acyl chloride amidation at C-4, (ii) selective nitro reduction to 5-amino (e.g., H₂/Pd-C or SnCl₂), and (iii) SNAr displacement of the C-2 or C-6 methoxy group with amine nucleophiles. This sequence is not accessible from the non-nitro analog (CAS 52759-24-7), which lacks the reducible nitro handle, nor from the 4-chloro analog (CAS 60331-03-5), where the chloro substituent competes as a leaving group during SNAr steps [3]. The resulting 2,4,5,6-tetrasubstituted pyrimidines are privileged scaffolds in purine-based kinase inhibitor design.

GMP Intermediate Manufacturing with Metal-Free Route

For process chemistry scale-up toward GMP intermediates, the target compound's acyl chloride-based amidation eliminates the need for palladium catalysts that are mandatory when using the 4-chloro analog. Pharmaceutical intermediate specifications typically require residual palladium below 10 ppm; meeting this limit adds 2–3 purification unit operations (charcoal treatment, crystallization, or scavenger resin) to a Pd-catalyzed route [1]. The metal-free acylative coupling pathway inherent to the target compound avoids these additional steps, reducing both cost of goods and process mass intensity for kilogram-scale campaigns.

Fluorophore Precursor for Lumazine Synthesis

5-Nitropyrimidine-4-carbonyl derivatives serve as direct precursors to lumazine fluorophores, a class of fluorescent probes used in nucleic acid detection and enzymatic assays. The 4-chloro-2,6-dimethoxy-5-nitropyrimidine analog (CAS 60331-03-5) has been explicitly reported as an intermediate in lumazine synthesis [2]. The target compound's acyl chloride group offers a more convergent entry: direct coupling with o-phenylenediamine derivatives yields the lumazine core in a single step, whereas the 4-chloro route requires sequential displacement or Pd-mediated coupling. This convergence advantage is particularly relevant when generating fluorophore panels with varying substitution patterns for structure–photophysics relationship studies.

Application
Selection Property
Validation Focus
Kinase library amidation
Metal-free acyl chloride coupling
Coupling yields and purity across diverse amines
Sequential orthogonal derivatization
Nitro reduction → SNAr sequence
Compatibility of reduction and displacement steps
GMP intermediate scale-up
Metal-free amidation pathway
Residual metal control and process mass intensity
Lumazine fluorophore synthesis
Convergent acylative coupling
Fluorophore yield and photophysical properties
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